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molecular formula C17H20N6O7S B069221 Foramsulfuron CAS No. 173159-57-4

Foramsulfuron

Cat. No. B069221
M. Wt: 452.4 g/mol
InChI Key: PXDNXJSDGQBLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06790955B2

Procedure details

A solution of 1.9 g of N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-5-amino-2-dimethylaminocarbonylbenzenesulfonamide and 10 ml of dichloromethane is added dropwise to the mixed anhydride, prepared in situ from 0.5 ml of formic acid and 1.0 ml of acetic anhydride in accordance with standard methods. After the end of reaction, the reaction mixture is concentrated and the residue is washed with water and ethyl acetate, to give 1.8 g of desired product; purity>92% (HPLC).
Name
N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-5-amino-2-dimethylaminocarbonylbenzenesulfonamide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([NH:11][C:12]([NH:14][S:15]([C:18]2[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][C:19]=2[C:25]([N:27]([CH3:29])[CH3:28])=[O:26])(=[O:17])=[O:16])=[O:13])[N:4]=1.ClCCl.[C:33](OC(=O)C)(=[O:35])C>C(O)=O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([NH:11][C:12]([NH:14][S:15]([C:18]2[CH:23]=[C:22]([NH:24][CH:33]=[O:35])[CH:21]=[CH:20][C:19]=2[C:25]([N:27]([CH3:29])[CH3:28])=[O:26])(=[O:17])=[O:16])=[O:13])[N:4]=1

Inputs

Step One
Name
N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-5-amino-2-dimethylaminocarbonylbenzenesulfonamide
Quantity
1.9 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)N)C(=O)N(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the end of reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
WASH
Type
WASH
Details
the residue is washed with water and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)NC=O)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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